Ethyl 6-methoxyquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of EMQC involves the Pfitzinger reaction. This reaction involves the condensation of 2-methoxybenzaldehyde with an amine, followed by cyclization.Molecular Structure Analysis
The molecular formula of EMQC is C13H13NO4 . The InChI code is 1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
EMQC is a solid at room temperature . It has a molecular weight of 247.25 .Scientific Research Applications
Inhibition of NO Production
Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, a compound related to Ethyl 6-methoxyquinoline-3-carboxylate, has been found to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglia. This finding suggests potential anti-inflammatory and neuroprotective applications (Lin et al., 2018).
Serotonin Receptor Ligands
The synthesis of 6-methoxyquinoline-3-carboxamides has led to the discovery of novel serotonergic lead structures, indicating potential applications in modulating serotonin receptors. These compounds demonstrate reasonable affinity at specific concentrations, providing insights into the development of new therapeutic agents (Hanna-Elias et al., 2009).
Synthesis of Pyranoquinolinones
Ethyl quinolin-4-one-3-carboxylate, closely related to Ethyl 6-methoxyquinoline-3-carboxylate, has been used to synthesize pyranoquinolinones. This synthesis process could pave the way for the development of novel compounds with potential pharmacological applications (Ajana et al., 1998).
Synthesis of Furoquinolines
The synthesis of furoquinolines from ethyl 2-anilino-4,5-dihydro-4-oxofuran-3-carboxylate derivatives, which include Ethyl 6-methoxyquinoline-3-carboxylate, has been demonstrated. Furoquinolines have diverse applications, including in medicinal chemistry and as insect antifeeding agents (Yazima & Munakata, 1980).
Catalytic Reduction Studies
Research on the catalytic reduction of derivatives of Ethyl 6-methoxyquinoline-3-carboxylate has provided valuable insights into the chemical properties and potential modifications of this compound, which can influence its applications in various fields (Mastafanova et al., 1989).
Antibacterial Activity
Studies on the synthesis and antibacterial activity of various quinoline derivatives, including Ethyl 6-methoxyquinoline-3-carboxylate, have revealed their potential in developing new antibacterial agents. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating their importance in medicinal chemistry (Koga et al., 1980).
Safety And Hazards
The safety information for EMQC indicates that it is potentially hazardous. It has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H319, indicating that it causes serious eye irritation . The precautionary statements are P305+P351+P338, advising to rinse cautiously with water in case of eye contact .
properties
IUPAC Name |
ethyl 6-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-7-11(16-2)4-5-12(9)14-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYMKNFTIBVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307994 | |
Record name | ethyl 6-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methoxyquinoline-3-carboxylate | |
CAS RN |
26660-48-0 | |
Record name | 26660-48-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 6-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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